molecular formula C8H7N3O3 B6176360 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 2567498-02-4

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B6176360
CAS No.: 2567498-02-4
M. Wt: 193.2
InChI Key:
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Description

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Substituted derivatives with various functional groups.

    Coupling: Amides, esters, and other coupled products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and chemical biology .

Properties

CAS No.

2567498-02-4

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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